SM19712 free acid

ECE-1 Inhibition Enzymatic Assay Phosphoramidon

SM19712 free acid (CAS 194542-49-9) is the neutral, non-salt form of a sulfonylureid-pyrazole derivative that acts as a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1). Its core structure is characterized by a 4-chlorophenylsulfonyl group linked via a urea moiety to a 4-cyano-3-methyl-1-phenylpyrazole scaffold.

Molecular Formula C18H14ClN5O3S
Molecular Weight 415.9 g/mol
Cat. No. B15615835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSM19712 free acid
Molecular FormulaC18H14ClN5O3S
Molecular Weight415.9 g/mol
Structural Identifiers
InChIInChI=1S/C18H14ClN5O3S/c1-12-16(11-20)17(24(22-12)14-5-3-2-4-6-14)21-18(25)23-28(26,27)15-9-7-13(19)8-10-15/h2-10H,1H3,(H2,21,23,25)
InChIKeyCWLFPWRNPQXWLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SM19712 Free Acid: A Nonpeptide Tool for Selective Endothelin-Converting Enzyme-1 (ECE-1) Inhibition


SM19712 free acid (CAS 194542-49-9) is the neutral, non-salt form of a sulfonylureid-pyrazole derivative that acts as a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1) [1]. Its core structure is characterized by a 4-chlorophenylsulfonyl group linked via a urea moiety to a 4-cyano-3-methyl-1-phenylpyrazole scaffold [2]. In vitro, this scaffold inhibits ECE solubilized from rat lung microsomes with an IC50 of 42 nM, while showing no effect on related metalloproteases like neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE) at concentrations up to 100 µM, providing a high degree of target specificity [1]. The free acid form is chemically distinct from its more commonly studied sodium salt monohydrate (CAS 194542-56-8), offering a different ionization state that can influence solubility and is preferred for specific formulation requirements [2].

Chemical Profile Pitfalls: Why Other ECE Inhibitors Cannot Substitute for SM19712 Free Acid


The selection of an ECE inhibitor for research is not interchangeable due to critical differences in potency, selectivity, and chemical form. Phosphoramidon, a common reference compound, is a broadly acting metalloprotease inhibitor with an ECE IC50 of 0.68-3.5 µM, making it up to 83-fold less potent than SM19712, and it also potently inhibits NEP (IC50 0.034 µM), creating significant off-target effects [1]. More advanced inhibitors like CGS 35066, while potent on ECE-1 (IC50 22 nM), still exhibit measurable NEP inhibition (IC50 2.3 µM), a 100-fold selectivity that is exceeded by the apparent selectivity of SM19712, which shows no effect on NEP or ACE at concentrations up to 100 µM [REFS-2, REFS-3]. Furthermore, the free acid form of SM19712 is chemically distinct from the commercially available sodium salt hydrate, as the neutral species avoids introducing sodium ions into experimental systems and possesses different solubility and bioavailability profiles, making it essential for specific in vitro and formulation contexts .

SM19712 Free Acid: Quantitative Differentiation Evidence for Scientific Procurement


ECE Inhibitory Potency Relative to Classic Tool Compound Phosphoramidon

SM19712 demonstrates a dramatically higher potency for ECE compared to the widely used, but non-selective, tool compound phosphoramidon. In a cell-free enzymatic assay, SM19712 inhibited ECE with an IC50 of 42 nM [1]. By contrast, phosphoramidon's reported IC50 for ECE ranges from 680 nM to 3,500 nM depending on the assay system, representing a 16- to 83-fold weaker inhibition [2]. This stark difference in potency means that significantly lower concentrations of SM19712 are required to achieve effective enzyme blockade, reducing the risk of off-target effects associated with higher compound loads.

ECE-1 Inhibition Enzymatic Assay Phosphoramidon Metalloprotease

Selectivity Profile vs. Off-Target Metalloprotease Inhibition

The key differentiator for SM19712 is its high specificity for ECE over other critical metalloproteases. When evaluated at concentrations up to 100 µM, SM19712 showed no effect on the activity of neutral endopeptidase 24.11 (NEP) or angiotensin-converting enzyme (ACE), demonstrating a selectivity window of at least 2,400-fold relative to its 42 nM IC50 for ECE [1]. In contrast, phosphoramidon—a dual ECE/NEP inhibitor—potently inhibits NEP with an IC50 of 34 nM, essentially nullifying its selectivity [2]. The more modern comparator CGS 35066, while selective, still has a measurable NEP IC50 of 2,300 nM, yielding a selectivity ratio of approximately 100-fold compared to SM19712's functionally absolute selectivity [3].

Selectivity Screening NEP/ACE Metalloprotease Off-Target Activity

In Vivo Efficacy in Disease-Relevant Ischemic Acute Renal Failure Model

The enhanced selectivity and potency of SM19712 translate into superior in vivo efficacy in a disease-relevant model. In a rat model of ischemic acute renal failure (ARF), intravenous administration of SM19712 at 10 mg/kg provided significant renoprotection by attenuating functional decline and histopathological damage [1]. A direct head-to-head comparison demonstrated that the protective effect of 10 mg/kg SM19712 was more potent than that of an identical 10 mg/kg dose of phosphoramidon [1]. This indicates that phosphoramidon's dual inhibition of NEP, an enzyme involved in vasodilatory peptide degradation, may counteract the beneficial effect of ECE inhibition, an issue inherently avoided by SM19712.

Ischemic Acute Renal Failure In Vivo Pharmacology Renoprotection Phosphoramidon

High-Impact Application Scenarios for SM19712 Free Acid in Research and Development


Cardiovascular and Renal Pharmacology Studies with a Clean Pharmacological Tool

In mechanistic studies of the ET-1/ECE-1 axis in hypertension, heart failure, or acute kidney injury, SM19712 free acid serves as a precise molecular scalpel. As demonstrated by its at least 2,400-fold selectivity for ECE over NEP and ACE, it allows researchers to attribute observed effects directly to ECE-1 inhibition, avoiding the confounding vasodilatory and natriuretic peptide accumulation caused by co-inhibition of NEP by alternative agents like phosphoramidon or CGS 35066 . Its proven in vivo efficacy in a renal ischemia-reperfusion injury model at 10 mg/kg (i.v.) further validates its suitability for translational research projects .

Oncology Research on Tumor Aggressiveness and the Microenvironment

SM19712 free acid is a powerful tool for investigating the role of the endothelin pathway in cancer cell biology. A 2025 study in gallbladder cancer demonstrated that ECE-1 inhibition with SM19712 significantly suppressed malignant hallmarks, including extracellular ET-1 levels, nuclear β-catenin localization, and the expression of target genes such as CCND1 and VEGFA, consequently impairing cell migration and colony formation .

Formulation and Assay Development Requiring a Non-Salt Active Pharmaceutical Ingredient (API)

The free acid form (MW 415.85 g/mol) is the preferred starting material for formulation scientists and assay developers who require the neutral parent compound devoid of the sodium counterion present in the sodium salt (MW 437.84 g/mol) . This is critical for experiments where the introduction of sodium ions could affect cellular osmolarity, ion channels, or buffer conditions, or for creating custom salt formulations to optimize pharmacokinetic properties.

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